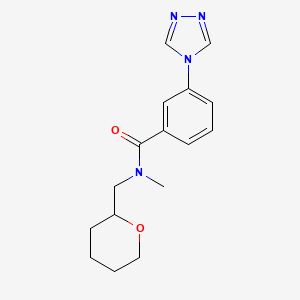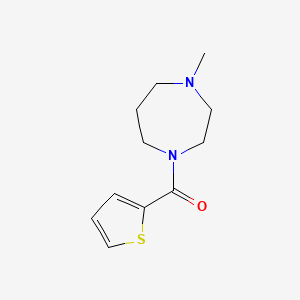
N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific community for its potential use in research.
Mécanisme D'action
N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide acts as a partial agonist of the CB1 receptor, which is part of the endocannabinoid system. This system is involved in regulating various physiological processes, including appetite, pain sensation, and mood. N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide binds to the CB1 receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide are similar to those of other synthetic cannabinoids, including increased heart rate, decreased blood pressure, and altered perception of time and space. N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to have analgesic and anti-inflammatory effects, as well as potential neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its high affinity for the CB1 receptor, which allows for more precise and targeted studies of the endocannabinoid system. However, one limitation is the potential for N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide to produce unpredictable and potentially dangerous effects, especially when used in high doses or in combination with other drugs.
Orientations Futures
For N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide research include studying its potential as a therapeutic agent for various medical conditions, including chronic pain, inflammation, and neurodegenerative diseases. Additionally, further research is needed to better understand the potential risks and benefits of using N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments, as well as its potential for abuse and addiction. Finally, more research is needed to explore the potential of N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide as a tool for studying the endocannabinoid system and its role in various physiological processes.
Méthodes De Synthèse
The synthesis of N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of a benzoyl chloride with 4-fluorobenzylamine, followed by the addition of tetrahydro-2H-pyran-2-ylmethylamine and 4H-1,2,4-triazole-3-thiol. The resulting compound is then methylated using methyl iodide to produce N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide.
Applications De Recherche Scientifique
N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been used to study the effects of synthetic cannabinoids on the cardiovascular system, as well as its potential use as a therapeutic agent for certain medical conditions.
Propriétés
IUPAC Name |
N-methyl-N-(oxan-2-ylmethyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19(10-15-7-2-3-8-22-15)16(21)13-5-4-6-14(9-13)20-11-17-18-12-20/h4-6,9,11-12,15H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWMHGWTDILUAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCO1)C(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-1-(2-methylprop-2-en-1-yl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5396171.png)

![1-(4-{5-[(allylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5396183.png)
![N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide](/img/structure/B5396191.png)
![4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5396194.png)
![3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5396200.png)
![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5396208.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5396211.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]phenylalanine](/img/structure/B5396217.png)
![(1R*,2R*,6S*,7S*)-4-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5396225.png)

![2,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5396246.png)
![7-acetyl-3-(ethylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5396273.png)
![{3-(3-methoxybenzyl)-1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-3-yl}methanol](/img/structure/B5396290.png)